(7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
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Overview
Description
(7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a nitro group attached to a tetrahydronaphthalene ring system, which is further substituted with a methanol group. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of (7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol involves several steps. One common synthetic route includes the nitration of 1,2,3,4-tetrahydronaphthalene followed by the reduction of the nitro group to form the corresponding amine. This amine is then subjected to a reaction with formaldehyde to introduce the methanol group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
(7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
(7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol can be compared with other similar compounds, such as:
1-Naphthalenamine, 5,6,7,8-tetrahydro-: This compound has a similar tetrahydronaphthalene ring system but lacks the nitro and methanol groups.
7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine: This compound has a nitro group but lacks the methanol group, making it structurally similar but functionally different.
The presence of the nitro and methanol groups in this compound imparts unique chemical and biological properties that distinguish it from these similar compounds.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(7-nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H13NO3/c13-7-8-1-2-9-3-4-11(12(14)15)6-10(9)5-8/h3-4,6,8,13H,1-2,5,7H2 |
InChI Key |
HPBLCSTYHVVDRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1CO)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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